![molecular formula C20H23N3O B12860922 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide
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Overview
Description
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a sigma-2 receptor ligand, which is linked to conditions such as neuropathic pain, cancer, and Alzheimer’s disease.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide involves its interaction with specific molecular targets, such as the sigma-2 receptor. This receptor is involved in various cellular processes, including cholesterol binding and regulation of cell proliferation . The compound’s binding to the sigma-2 receptor can modulate these processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives, such as:
- N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines
- 5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl derivatives
Uniqueness
What sets 5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide apart is its specific structural configuration and its high selectivity for the sigma-2 receptor. This selectivity makes it a promising candidate for targeted therapeutic applications, particularly in the treatment of diseases associated with sigma-2 receptor dysfunction.
Properties
Molecular Formula |
C20H23N3O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-benzyl-N-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H23N3O/c24-20(21-19-9-5-2-6-10-19)23-14-17-12-22(13-18(17)15-23)11-16-7-3-1-4-8-16/h1-10,17-18H,11-15H2,(H,21,24) |
InChI Key |
QWTSUXBLBUJQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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